molecular formula C16H17NO4 B2756471 (1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate CAS No. 351518-73-5

(1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate

Cat. No.: B2756471
CAS No.: 351518-73-5
M. Wt: 287.315
InChI Key: RHWJFHXDMLBMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate is a compound that belongs to the class of isoindoline derivatives These compounds are characterized by the presence of an isoindoline nucleus with carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst such as SiO2-tpy-Nb, using isopropanol and water as solvents at reflux conditions . The reaction yields the isoindoline-1,3-dione scaffold, which can then be further modified to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindoline nucleus.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

(1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate has several scientific research applications:

Comparison with Similar Compounds

  • N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide
  • N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Comparison: Compared to these similar compounds, (1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate is unique due to its specific structural features and reactivity. Its cyclohexanecarboxylate moiety imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c18-14-12-8-4-5-9-13(12)15(19)17(14)10-21-16(20)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWJFHXDMLBMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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